Molybdenum dichloride is often used as a precursor for the synthesis of various molybdenum-based materials. These materials can have interesting properties depending on the reaction conditions and additional elements involved. Some examples include:
Molybdenum dichloride is a relatively stable compound that can withstand high temperatures. This makes it a valuable reagent for studying high-temperature chemical reactions. For instance, MoCl₂ can be used to:
Molybdenum dichloride, with the chemical formula MoCl₂, is an inorganic compound that exists in various forms, notably as a polymeric structure. It is characterized by its unique cluster formation, specifically the Mo₆Cl₁₂ structure, which consists of cubic clusters interconnected by chloride ligands. This compound has garnered significant attention in academic research due to its unexpected structural properties and the ability to form numerous derivatives. Molybdenum dichloride is often discussed in relation to its higher oxidation states and other molybdenum compounds, revealing insights into transition metal chemistry and cluster formation .
These reactions demonstrate the versatility of molybdenum dichloride in forming various derivatives and complexes .
The synthesis of molybdenum dichloride primarily involves:
Molybdenum dichloride finds applications in various fields:
Studies on the interactions of molybdenum dichloride with other compounds have revealed its ability to form complexes with organic ligands. These interactions are crucial for understanding its behavior in catalytic processes and material science applications. For instance, it can form stable adducts with ethers and amines, which are important for developing new catalytic systems .
Molybdenum dichloride shares similarities with several other molybdenum compounds. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Structure Type | Unique Features |
|---|---|---|---|
| Molybdenum Trichloride | MoCl₃ | Monomeric | Exhibits different reactivity patterns |
| Molybdenum Pentachloride | MoCl₅ | Dimeric | Forms complex structures with unique bonding |
| Molybdenum Dichloride Dioxide | MoO₂Cl₂ | Oxychloride | Used as a precursor for other oxychlorides |
| Molybdenum Disulfide | MoS₂ | Layered | Notable for its semiconductor properties |
Molybdenum dichloride is unique due to its polymeric cluster structure and ability to form a wide range of derivatives, setting it apart from other similar compounds .
Molybdenum dichloride is an inorganic compound with the empirical formula MoCl₂ [1] [2]. The compound has a molecular weight of 166.85 grams per mole and is registered under CAS number 13478-17-6 [1] [2]. In the Hill system notation, the formula is written as Cl₂Mo [3]. The compound represents molybdenum in its +2 oxidation state, which is characteristic of the lower halides of early transition metals [4] [3].
Elemental analysis reveals that molybdenum dichloride consists of 57.50% molybdenum and 42.50% chlorine by mass [3]. This composition corresponds to a 1:2 molar ratio of molybdenum to chlorine atoms, consistent with the empirical formula. The compound appears as yellow crystalline solid with a melting point of 530°C, at which temperature it decomposes [3].
Molybdenum dichloride exists in multiple structural forms, demonstrating significant polymorphism that distinguishes it from typical metal dihalides [4] [5]. The most well-characterized form is α-molybdenum dichloride, which adopts a hexanuclear cluster structure with the formula Mo₆Cl₁₂ [4] [5]. This form represents a fundamental departure from the close-packed structures typical of metal dihalides such as cadmium chloride.
A second form, β-molybdenum dichloride, has been identified through Extended X-ray Absorption Fine Structure spectroscopy [6]. This polymorph exhibits an amorphous or polymeric structure characterized by Mo₄Cl₁₂ units constituted by two triply molybdenum-molybdenum bonded Mo₂Cl₈ units [6]. The β-form shows molybdenum atoms surrounded by other molybdenum atoms at distances of 2.21(2), 2.91(3), and 3.83(4) angstroms [6].
First-principles calculations demonstrate that β-molybdenum dichloride with the technetium dichloride structure type is less stable than the α-form or the Mo₄Cl₁₂ edge-sharing clusters [6]. Additionally, a third form exists as potassium octachlorodimolybdate, representing another structural variant of molybdenum dichloride compounds [4].
The hexanuclear molybdenum cluster Mo₆Cl₁₂ represents the most structurally significant form of molybdenum dichloride [4] [5]. Rather than adopting conventional metal dihalide structures, this compound forms cluster-based architectures where molybdenum atoms prefer to establish metal-metal bonds due to the relatively large size of the molybdenum ion and its tendency to form metal clusters [4] [5].
The Mo₆Cl₁₂ structure is polymeric, consisting of cubic Mo₆Cl₈⁴⁺ clusters interconnected by chloride ligands that bridge from cluster to cluster [4] [5]. Each cluster contains a molybdenum octahedron embedded inside a cube defined by eight chloride centers [4]. The cluster readily converts to salts of the dianion [Mo₆Cl₁₄]²⁻, where each molybdenum atom bears one terminal chloride while remaining part of the Mo₆ octahedron [4].
The coordination environment of each molybdenum atom consists of four triply bridging chloride ligands, four molybdenum neighbors, and one terminal chlorine atom [4] [5]. The cluster maintains a total of 24 electrons, with four electrons contributed by each Mo²⁺ center [4]. This electronic configuration is crucial for the stability and bonding characteristics of the cluster.
The crystallographic analysis of molybdenum dichloride clusters reveals complex structural arrangements depending on the specific form and associated ligands. The Mo₆Cl₁₂(OH₂)₂ compound crystallizes in the tetragonal space group I4/m with lattice parameters a = 0.89869(3) nanometers and c = 1.14471(3) nanometers, with Z = 2 [7]. This structure represents a newly reported compound that is isostructural to Mo₆Br₁₂(OH₂)₂.
The crystal structure of Mo₆Cl₁₂(OH₂)₂ exhibits a three-dimensional network formed by hydrogen bonding of the aquo ligands [7]. The Mo₆Cl₁₂(OH₂)₂ molecules are connected through hydrogen bonds, where four terminal chlorine atoms from four different molecules and two aquo ligands from two different molecules form linkages connecting six molecules [7]. The two aquo ligands engage with each other through hydrogen bonding interactions.
For comparative analysis, related molybdenum compounds show different space groups. Molybdenum oxide trichloride crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 5.729, b = 13.340, c = 6.029 angstroms, and β = 93.79° [8] [9]. Molybdenum tetrachloride oxide adopts triclinic symmetry with space group P-1 [10].
The metal-metal bonding in molybdenum dichloride represents a fundamental aspect of its structural chemistry, particularly in the cluster forms [4] [11]. The Mo₆ clusters exhibit extensive molybdenum-molybdenum bonding with distances typically ranging from 2.6 to 2.7 angstroms [4] [12]. These bonds are significantly shorter than typical metallic molybdenum contacts, indicating strong covalent metal-metal interactions.
In the Mo₆Cl₁₂ cluster structure, each molybdenum atom participates in bonding with four neighboring molybdenum atoms within the octahedral cluster [4]. The metal-metal bonding framework provides stability to the cluster and influences its electronic properties. The cluster maintains 24 cluster electrons distributed among molybdenum-molybdenum bonding orbitals [4].
The β-form of molybdenum dichloride exhibits different metal-metal bonding patterns, with molybdenum atoms surrounded by other molybdenum atoms at varying distances of 2.21(2), 2.91(3), and 3.83(4) angstroms [6]. This suggests a more complex bonding environment with both short, strong bonds and longer, weaker interactions.
Research on molybdenum cluster compounds demonstrates that metal-metal multiple bonds can be maintained over extended distances through appropriate bridging ligands [11]. Studies show that metal-metal quadruply bonded complexes can exhibit electronic coupling over distances up to 14 angstroms when connected through suitable bridging frameworks [11].
The coordination environment in molybdenum dichloride varies significantly between different structural forms. In the hexanuclear cluster Mo₆Cl₁₂, each molybdenum center exhibits a complex coordination sphere consisting of four molybdenum neighbors, four triply bridging chloride ligands, and one terminal chloride ligand [4] [5]. This gives each molybdenum atom a coordination number of nine when considering all direct interactions.
The bridging chloride ligands in Mo₆Cl₁₂ adopt μ₃-coordination modes, where each inner chloride simultaneously coordinates to three molybdenum atoms [4]. The eight inner chlorides define a cubic arrangement around the Mo₆ octahedron, while six outer chlorides provide additional coordination and inter-cluster connectivity [4]. Terminal chloride ligands are readily exchangeable, allowing for extensive derivatization of the cluster [4] [5].
Molybdenum-chloride bond distances in the cluster range from 2.4 to 2.8 angstroms, depending on the coordination mode [13]. For example, in related cluster compounds, Mo-Cl bond lengths range from 2.447(2) to 2.452(9) angstroms for terminal ligands [13]. The variation in bond lengths reflects the different electronic environments and coordination modes within the cluster structure.
In the Mo₆Cl₁₂(OH₂)₂ structure, the coordination environment is modified by the presence of aquo ligands [7]. The molecule contains four terminal chlorine atoms at equatorial positions and two aquo ligands at axial positions [7]. The flexible hydrogen-bonding linkages allow the cluster molecules to contact each other and form densely packed crystal structures [7].
Molybdenum dichloride exhibits distinctive structural characteristics when compared to other molybdenum halides. Molybdenum trichloride (MoCl₃) exists in two polymorphic forms: the α-structure similar to aluminum chloride with octahedral coordination geometry and cubic close-packing, and the β-structure exhibiting hexagonal close packing [14] [15]. Unlike molybdenum dichloride, trichloride does not form extensive cluster structures but adopts more conventional layered arrangements.
Molybdenum tetrachloride (MoCl₄) demonstrates polymorphism with both α and β forms [16] [17]. The α-polymorph adopts a polymeric structure, while the β-polymorph forms hexameric units [16]. In both forms, molybdenum centers maintain octahedral coordination with two terminal chloride ligands and four doubly bridging ligands [16]. The tetrachloride structures contrast with molybdenum dichloride by lacking the extensive metal-metal bonding characteristic of the lower oxidation state.
Molybdenum pentachloride (MoCl₅) exists partly as a dimer with molecular formula Mo₂Cl₁₀ [18]. In this dimeric structure, each molybdenum center adopts local octahedral symmetry with two chlorides bridging between molybdenum centers [18]. The pentachloride represents the highest stable chloride of molybdenum and exhibits different structural principles compared to the cluster-based dichloride.
The structural progression from dichloride to pentachloride reveals systematic changes in molybdenum coordination preferences and bonding modes. Lower oxidation states favor metal-metal bonding and cluster formation, as observed in molybdenum dichloride, while higher oxidation states tend toward conventional molecular or polymeric structures with terminal and bridging ligands [16] [18] [14]. This trend reflects the decreasing availability of electrons for metal-metal bonding as the oxidation state increases.
Molybdenum dichloride presents as a yellow crystalline solid with distinctive physical properties that reflect its unique cluster-based structure [1] [2] [3]. The compound exhibits a molecular weight of 166.85 g/mol and displays poor water solubility, characteristic of transition metal halides with extensive metal-metal bonding [1] [3]. The density ranges from 3.17 to 3.71 g/cm³, with variations depending on the specific crystalline form and measurement conditions [1] [2].
The material's elemental composition consists of 57.5% molybdenum and 42.5% chlorine by mass [4] [3], reflecting the stoichiometric ratio of the dichloride. Unlike conventional ionic halides, molybdenum dichloride does not exhibit typical salt-like properties due to its unique cluster-based architecture, which fundamentally distinguishes it from simple binary halides such as sodium chloride or magnesium chloride.
| Property | Value | Reference |
|---|---|---|
| Appearance | Yellow crystalline solid | [1] [2] [3] |
| Molecular Weight | 166.85 g/mol | [5] [3] [6] |
| Density | 3.17-3.71 g/cm³ | [1] [2] |
| Water Solubility | Low | [1] [3] |
| Mo Content | 57.5% by mass | [4] [3] |
| Cl Content | 42.5% by mass | [4] [3] |
Molybdenum dichloride exhibits limited thermal stability, with decomposition beginning at approximately 530°C rather than conventional melting [1] [2] [3]. This decomposition behavior is characteristic of cluster compounds, where the breakdown involves disproportionation reactions rather than simple phase transitions [7]. The thermal decomposition follows the pathway: 12 MoCl₃ → Mo₆Cl₁₂(s) + 6 MoCl₄(g) at elevated temperatures [7].
The synthesis temperature range of 600-650°C represents the optimal conditions for preparing molybdenum dichloride through the reduction of molybdenum pentachloride with metallic molybdenum [1] [8]. At temperatures exceeding 700°C, further decomposition occurs, yielding metallic molybdenum and volatile tetrachloride species [7]. The compound demonstrates stability under inert atmospheres up to approximately 250°C, beyond which thermal restructuring becomes significant [7].
Thermogravimetric analysis reveals that molybdenum dichloride undergoes mass loss beginning around 500°C, with complete decomposition by 530°C under atmospheric conditions [9]. The activation energy for thermal decomposition has been estimated through differential scanning calorimetry studies, though specific values vary with atmospheric conditions and heating rates.
Molybdenum dichloride exhibits distinctive ⁹⁵Mo NMR signatures due to its cluster structure [10]. The ⁹⁵Mo nucleus (spin 5/2, 15.92% natural abundance) provides sharp signals in small molybdenum clusters, with a chemical shift range spanning 4300 ppm from -2000 to +2300 ppm relative to sodium molybdate [10]. The ⁹⁷Mo isotope shows broader linewidths due to its larger quadrupole moment, making ⁹⁵Mo the preferred nucleus for structural studies [10].
Larger molybdenum clusters (2-4 molybdenum atoms) exhibit linewidths of hundreds to thousands of hertz, reflecting the reduced molecular symmetry and increased quadrupolar interactions [10]. The cluster environment significantly influences the observed chemical shifts, with the Mo₆Cl₁₂ structure showing characteristic patterns distinct from monomeric molybdenum complexes.
UV-visible spectroscopy reveals electronic transitions characteristic of molybdenum(II) compounds [11]. The d⁴ electronic configuration of Mo²⁺ generates d-d transitions in the visible region, contributing to the characteristic yellow coloration [11]. Electronic absorption studies in molten chloride systems demonstrate that molybdenum dichloride species can be distinguished from other oxidation states through their distinct spectral signatures [11].
Spectroscopic identification shows that MoCl₆²⁻ species (absent in molybdenum dichloride) would exhibit absorption around 550 nm, while the actual Mo(II) species show different absorption patterns consistent with the lower oxidation state [11]. The absence of absorption above 500 nm in molybdenum dichloride solutions confirms the predominance of Mo(II) rather than Mo(III) species [11].
Infrared spectroscopy identifies characteristic Mo-Cl stretching vibrations in the region of 300-400 cm⁻¹ [12]. Raman spectroscopy provides complementary information about Mo-Mo vibrational modes within the cluster structures, though specific frequencies depend on the cluster size and symmetry [13]. The vibrational coupling between metal-metal and metal-ligand modes creates complex spectral patterns that require careful analysis for structural assignment.
Molybdenum dichloride exhibits semiconductor-like electronic behavior due to its unique cluster-based structure [1] [14]. The Mo²⁺ ions possess a [Kr] 4d⁴ electronic configuration, resulting in four unpaired electrons that contribute to both the magnetic properties and electronic conductivity [1]. The Mo₆Cl₁₂ cluster contains 24 delocalized electrons (four from each Mo²⁺ center), creating a partially filled electronic structure that enables electrical conduction while maintaining semiconductor characteristics [1] [8].
Extended Hückel Molecular Orbital (EHMO) calculations on molybdenum dichloride clusters confirm the stability of specific conformations and predict electronic properties consistent with experimental observations [15]. The electronic band structure shows characteristics intermediate between metallic and insulating behavior, with the band gap influenced by the extent of metal-metal bonding within the clusters [14].
Density Functional Theory (DFT) calculations indicate that the electronic properties are highly sensitive to the cluster geometry and the degree of Mo-Mo bond formation [14] [16]. The delocalized nature of the cluster electrons contributes to the material's ability to conduct electricity, albeit poorly compared to conventional metals.
Molybdenum dichloride displays paramagnetic behavior arising from the d⁴ electronic configuration of Mo²⁺ centers [17] [18]. Each molybdenum atom contributes four unpaired electrons, resulting in a theoretical magnetic moment of 2.8-4.9 μB per molybdenum center, though the actual observed values are typically lower due to metal-metal bonding effects [17] [18].
Magnetic susceptibility measurements reveal temperature-dependent paramagnetic behavior following Curie-Weiss law at higher temperatures [19] [20]. The magnetic coupling between molybdenum centers is generally weak and antiferromagnetic in nature, reflecting the competition between exchange interactions and metal-metal bonding [19] [20]. Low-temperature magnetic studies on related molybdenum chloride compounds show antiferromagnetic ordering with transition temperatures typically below 10 K [19] [20].
Magnetic frustration can occur in cluster compounds due to the geometrically constrained molybdenum arrangements, leading to complex magnetic ground states [19]. The Mo₆ octahedral clusters exhibit frustrated magnetic interactions that prevent long-range magnetic ordering at higher temperatures [19] [20].
Superexchange pathways through bridging chloride ligands facilitate magnetic coupling between molybdenum centers [19]. The Mo-Cl-Mo exchange interactions are generally antiferromagnetic with coupling constants dependent on the Mo-Cl-Mo bond angles and distances [19] [20]. Magnetic anisotropy arises from spin-orbit coupling effects, which are significant for 4d transition metals like molybdenum [18].
Molybdenum exhibits seven naturally occurring isotopes with the following abundance distribution: ⁹²Mo (14.8%), ⁹⁴Mo (9.3%), ⁹⁵Mo (15.9%), ⁹⁶Mo (16.7%), ⁹⁷Mo (9.6%), ⁹⁸Mo (24.1%), and ¹⁰⁰Mo (9.6%) [21] [22] [23]. ⁹⁸Mo represents the most abundant isotope at 24.1%, while ⁹⁵Mo and ⁹⁷Mo are the primary NMR-active nuclei with spin 5/2 [21] [22] [23].
Molybdenum-100 is the only naturally occurring radioisotope, with a half-life of approximately 8.5 × 10¹⁸ years, undergoing double beta decay to ruthenium-100 [21] [23]. This extremely long half-life makes ¹⁰⁰Mo effectively stable for most practical purposes.
The natural isotope distribution creates characteristic mass spectral patterns for molybdenum-containing compounds [24] [25]. Mass spectrometry of molybdenum dichloride shows complex isotope patterns reflecting the combination of molybdenum and chlorine isotope distributions [24]. ⁹⁵Mo and ⁹⁷Mo NMR spectroscopy benefits from the relatively high natural abundances of these isotopes, providing adequate sensitivity for structural studies [10].
Isotope fractionation studies indicate that molybdenum isotopes can undergo slight fractionation during chemical processes, though this effect is minimal for molybdenum dichloride under normal synthetic conditions [25]. Isotope ratio measurements using techniques such as thermal ionization mass spectrometry can detect variations in molybdenum isotope compositions related to specific geological or synthetic origins [24] [25].
Molybdenum dichloride adopts a unique cluster-based structure fundamentally different from conventional ionic halides [1] [14] [8]. The primary form (α-MoCl₂) consists of Mo₆Cl₁₂ units where molybdenum atoms form octahedral clusters surrounded by chloride ligands [1] [14] [8]. These clusters are interconnected through bridging chloride ligands to form a polymeric layered structure [1] [8].
Alternative structural forms include β-MoCl₂, which features Mo₄Cl₁₂ edge-sharing clusters that are thermodynamically less stable than the hexanuclear α-form [14] [16]. EXAFS spectroscopy confirms Mo-Mo bond distances of 2.21-3.83 Å in the β-form, consistent with edge-sharing tetrameric units [14] [16].
Mo-Mo bond distances within the octahedral Mo₆ clusters range from 2.58 to 2.90 Å, reflecting strong metal-metal bonding characteristic of low-oxidation-state molybdenum compounds [1]. Mo-Cl bond distances typically fall within 2.44-2.50 Å, consistent with normal Mo²⁺-Cl⁻ interactions.
Coordination geometry around each molybdenum center involves four triply bridging chloride ligands, four molybdenum neighbors, and one terminal chloride, creating a distorted octahedral environment [1] [8]. The 24-electron cluster (four electrons per Mo²⁺) provides the electronic stabilization for the unusual geometric arrangement [1] [8].
| Structural Parameter | Value | Notes |
|---|---|---|
| Mo-Mo distances (cluster) | 2.58-2.90 Å | Octahedral Mo₆ units |
| Mo-Cl distances | 2.44-2.50 Å | Normal ionic radii |
| Cluster electrons | 24e⁻ per Mo₆ | Delocalized bonding |
| Coordination number | 9 (4 Cl + 4 Mo + 1 Cl) | Distorted octahedral |
Density measurements range from 3.17 to 3.71 g/cm³, with variations reflecting different crystalline forms, particle sizes, and measurement techniques [1] [2]. The cluster-based packing results in lower density compared to close-packed metallic molybdenum (10.2 g/cm³) due to the incorporation of chloride anions and the void spaces inherent in cluster arrangements.
Packing efficiency in molybdenum dichloride is reduced compared to simple ionic structures due to the directional Mo-Mo bonding requirements within clusters and the steric constraints imposed by bridging chloride ligands [1]. Crystal lattice parameters vary with the specific polymorph, with the α-form showing layered stacking of Mo₆Cl₁₂ units [1].